4-Fluoro-3-(trifluoromethyl)benzoyl chloride
Overview
Description
4-Fluoro-3-(trifluoromethyl)benzoyl chloride is an organic compound with the molecular formula C8H3ClF4O and a molecular weight of 226.555 g/mol . It is a derivative of benzoyl chloride, where the benzene ring is substituted with a fluoro group at the 4-position and a trifluoromethyl group at the 3-position. This compound is used as an intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries .
Mechanism of Action
Mode of Action
4-Fluoro-3-(trifluoromethyl)benzoyl chloride, like other benzoyl chlorides, is a reactive compound that can participate in various chemical reactions. For instance, it can undergo Friedel-Crafts acylation reaction with 2,6-dimethylnaphthalene to give 1,5-bis(4-fluorobenzoyl)-2,6-dimethylnaphthalene .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound is known to react with water, liberating toxic gas . Therefore, it should be used in a well-ventilated area . Additionally, heating may cause expansion or decomposition leading to violent rupture of containers .
Biochemical Analysis
Biochemical Properties
4-Fluoro-3-(trifluoromethyl)benzoyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with enzymes, proteins, and other biomolecules through its reactive benzoyl chloride group. This group can form covalent bonds with nucleophilic sites on biomolecules, such as the amino groups of proteins or the hydroxyl groups of enzymes. These interactions can lead to the modification of enzyme activity or protein function, making this compound a valuable tool in biochemical research and drug development .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the covalent modification of proteins by this compound can disrupt normal cellular signaling, leading to changes in gene expression and metabolic flux. These alterations can have downstream effects on cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. The benzoyl chloride group reacts with nucleophilic sites on enzymes and proteins, leading to enzyme inhibition or activation. This covalent modification can alter the conformation and activity of the target biomolecule, resulting in changes in cellular function. Additionally, this compound can influence gene expression by modifying transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is sensitive to moisture and reacts with water, leading to the formation of hydrolysis products. Over time, these degradation products can accumulate and influence the long-term effects of this compound on cellular function. In vitro and in vivo studies have shown that prolonged exposure to this compound can result in sustained changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can induce specific biochemical changes without causing significant toxicity. At high doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo hydrolysis, oxidation, and conjugation reactions, leading to the formation of metabolites that can be further processed by cellular enzymes. These metabolic pathways can influence the overall metabolic flux and levels of specific metabolites within the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its biological activity. For example, binding to specific transporters can facilitate the uptake of this compound into cells, while binding to intracellular proteins can sequester the compound in certain cellular compartments .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the activity and function of the compound, as it interacts with different biomolecules within these compartments. For instance, localization to the nucleus can enable this compound to modify transcription factors and influence gene expression, while localization to the mitochondria can impact cellular energy metabolism .
Preparation Methods
The synthesis of 4-Fluoro-3-(trifluoromethyl)benzoyl chloride typically involves the reaction of 4-fluoro-3-(trifluoromethyl)benzoic acid with thionyl chloride. The reaction is carried out under reflux conditions for about an hour, followed by evaporation to remove excess thionyl chloride . The residue is then purified to obtain the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-Fluoro-3-(trifluoromethyl)benzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Coupling Reactions: It can undergo Suzuki-type coupling reactions with arylboronic acids to yield aromatic ketones.
Reduction Reactions: It can be reduced to the corresponding benzyl alcohol under specific conditions.
Common reagents used in these reactions include thionyl chloride, arylboronic acids, and reducing agents like lithium aluminum hydride. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
4-Fluoro-3-(trifluoromethyl)benzoyl chloride is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: It serves as a building block for the synthesis of various complex organic molecules.
Pharmaceuticals: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Agrochemicals: It is employed in the production of agrochemical compounds.
Comparison with Similar Compounds
4-Fluoro-3-(trifluoromethyl)benzoyl chloride can be compared with other benzoyl chloride derivatives such as:
4-Fluorobenzoyl chloride: Similar in structure but lacks the trifluoromethyl group.
4-(Trifluoromethyl)benzoyl chloride: Similar but lacks the fluoro group at the 4-position.
4-(Trifluoromethyl)benzyl chloride: Contains a benzyl group instead of a benzoyl group.
The presence of both fluoro and trifluoromethyl groups in this compound makes it unique, providing distinct reactivity and applications compared to its analogs.
Properties
IUPAC Name |
4-fluoro-3-(trifluoromethyl)benzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF4O/c9-7(14)4-1-2-6(10)5(3-4)8(11,12)13/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUDISZQHCHGLJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)Cl)C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40217857 | |
Record name | 4-Fluoro-3-(trifluoromethyl)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40217857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67515-56-4 | |
Record name | 4-Fluoro-3-(trifluoromethyl)benzoyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067515564 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Fluoro-3-(trifluoromethyl)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40217857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Fluoro-3-(trifluoromethyl)benzoyl Chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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